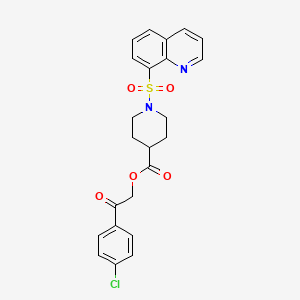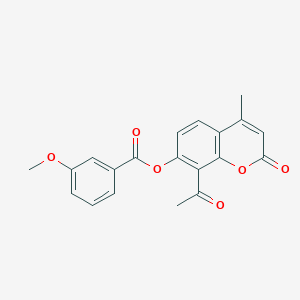![molecular formula C21H24N4O2S B3556876 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556876.png)
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Vue d'ensemble
Description
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a triazole ring, and a phenoxymethyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a suitable electrophile.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions include various quinoline and triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: This compound shares the quinoline moiety and exhibits similar chemical properties.
3,4-Dihydro-2(1H)-quinolinone: Another quinoline derivative with comparable biological activities.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: A structurally related compound with potential therapeutic applications.
Uniqueness
The uniqueness of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
2-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]-4-methyl-5-(phenoxymethyl)-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-23-20(14-27-17-8-4-3-5-9-17)22-25(21(23)28)15-24-12-6-7-16-13-18(26-2)10-11-19(16)24/h3-5,8-11,13H,6-7,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUNRBGQENNTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCC3=C2C=CC(=C3)OC)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3556799.png)
![4-{1-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B3556811.png)
![2-(2,2-DIPHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B3556822.png)


![N-cyclohexyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B3556839.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B3556844.png)
![(9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(5-bromo-2-thienyl)methanone](/img/structure/B3556855.png)
![ethyl 4-{[4-methyl-3-(phenoxymethyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B3556861.png)
![4,5-diphenyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556866.png)
![5-(2-chlorophenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556874.png)
![5-(3-METHOXYPHENYL)-3-PHENYL-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3556882.png)
![ethyl 5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B3556889.png)
![2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556893.png)
